(3-Fluoro-4-phenoxyphenyl)boronic acid
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Overview
Description
(3-Fluoro-4-phenoxyphenyl)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro and a phenoxy group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Fluoro-4-phenoxyphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to isolate the desired boronic acid.
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-4-phenoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: Boronic acids can be oxidized to form alcohols or reduced to form hydrocarbons under specific conditions.
Substitution Reactions: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Hydrocarbons: Formed through oxidation and reduction reactions.
Scientific Research Applications
Chemistry: (3-Fluoro-4-phenoxyphenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine: Boronic acids, including this compound, are used as enzyme inhibitors and in the development of therapeutic agents . They have shown potential in inhibiting serine proteases and kinase enzymes, which are involved in various diseases .
Industry: In the industrial sector, boronic acids are used in the production of polymers, sensors, and other advanced materials . Their ability to form stable complexes with diols makes them useful in various applications, including drug delivery systems and diagnostic tools .
Mechanism of Action
The mechanism of action of (3-Fluoro-4-phenoxyphenyl)boronic acid primarily involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
4-Fluorophenylboronic Acid: Similar in structure but lacks the phenoxy group.
4-Phenoxyphenylboronic Acid: Similar in structure but lacks the fluoro group.
3-Formylphenylboronic Acid: Similar in structure but has a formyl group instead of a fluoro group.
Uniqueness: (3-Fluoro-4-phenoxyphenyl)boronic acid is unique due to the presence of both fluoro and phenoxy groups, which can influence its reactivity and binding properties. This dual substitution can enhance its utility in specific chemical reactions and biological applications compared to its analogs .
Properties
Molecular Formula |
C12H10BFO3 |
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Molecular Weight |
232.02 g/mol |
IUPAC Name |
(3-fluoro-4-phenoxyphenyl)boronic acid |
InChI |
InChI=1S/C12H10BFO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8,15-16H |
InChI Key |
FNFFHMCYKOSIDZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)(O)O |
Origin of Product |
United States |
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